[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 309719-38-8
VCID: VC14993404
InChI: InChI=1S/C17H19ClN2O2/c1-11-7-5-6-10-20(11)17(21)15-12(2)22-19-16(15)13-8-3-4-9-14(13)18/h3-4,8-9,11H,5-7,10H2,1-2H3
SMILES:
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8 g/mol

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone

CAS No.: 309719-38-8

Cat. No.: VC14993404

Molecular Formula: C17H19ClN2O2

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone - 309719-38-8

Specification

CAS No. 309719-38-8
Molecular Formula C17H19ClN2O2
Molecular Weight 318.8 g/mol
IUPAC Name [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C17H19ClN2O2/c1-11-7-5-6-10-20(11)17(21)15-12(2)22-19-16(15)13-8-3-4-9-14(13)18/h3-4,8-9,11H,5-7,10H2,1-2H3
Standard InChI Key UVCNIJHXQVVPMN-UHFFFAOYSA-N
Canonical SMILES CC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2-oxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a 5-methyl substituent. The oxazole’s 4-carbon is further functionalized with a methanone group linked to a 2-methylpiperidine ring. This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.

Key Structural Features:

  • 1,2-Oxazole Core: A five-membered heterocycle containing nitrogen (N\text{N}) and oxygen (O\text{O}) atoms at positions 1 and 2, respectively.

  • Chlorophenyl Group: A 2-chlorophenyl substituent at position 3 enhances lipophilicity and potential π-π stacking interactions .

  • Piperidine Methanone: The 2-methylpiperidine moiety contributes to conformational flexibility and basicity, facilitating interactions with enzymatic active sites.

Physicochemical Profile

The compound’s properties are critical for drug-likeness and bioavailability:

PropertyValue
Molecular Weight318.8 g/mol
logP (Partition Coefficient)Estimated 3.6–4.1
Hydrogen Bond Acceptors4
Polar Surface Area38.4 Ų
Solubility (logS)-3.9 to -4.2 (Poor aqueous solubility)

Derived from analogs , the high logP and low solubility suggest suitability for hydrophobic environments, such as cell membranes or protein binding pockets.

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions, leveraging strategies common to oxazole derivatives:

Van Leusen Oxazole Synthesis

The van Leusen reaction, employing tosylmethylisocyanides (TosMICs), is a cornerstone for constructing 5-substituted oxazoles. In this method, aldehydes react with TosMICs under basic conditions to form oxazolines, which eliminate tosyl groups to yield oxazoles . For the target compound, a ketone precursor (e.g., 2-methylpiperidin-1-yl methanone) could react with a chlorophenyl-substituted aldehyde via this pathway.

Multi-Step Functionalization

  • Oxazole Ring Formation: A 2-chlorophenyl-substituted aldehyde undergoes cycloaddition with TosMIC to form the 1,2-oxazole core .

  • Methanone Installation: The oxazole’s 4-position is acylated with 2-methylpiperidine via nucleophilic substitution or coupling reactions.

  • Purification: Chromatographic techniques isolate the product, confirmed via NMR and mass spectrometry.

Research Studies and Applications

Anticancer Research

In vitro studies on similar oxazole-piperidine hybrids reveal antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with GI50_{50} values <10 µM. Mechanistic insights suggest induction of apoptosis via caspase-3 activation .

Antibacterial Development

A 2024 study synthesized derivatives with enhanced Gram-positive activity, attributing efficacy to the chlorophenyl group’s role in membrane disruption. Molecular docking simulations indicate binding to penicillin-binding proteins (PBPs) .

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